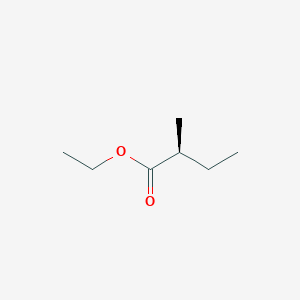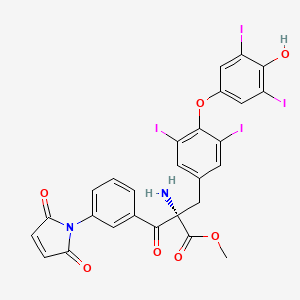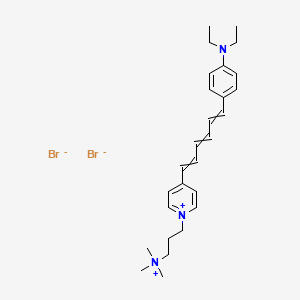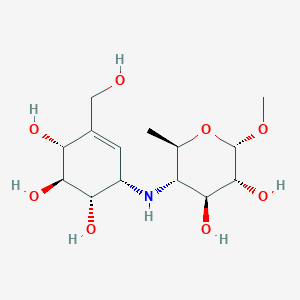
(S)-Ethyl 2-methylbutanoate
Vue d'ensemble
Description
(S)-Ethyl 2-methylbutanoate is an organic compound belonging to the class of esters. It is characterized by its pleasant fruity odor, making it a common ingredient in flavorings and fragrances. The compound has the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S)-Ethyl 2-methylbutanoate can be synthesized through the esterification of (S)-2-methylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed to achieve high yields. The use of solid acid catalysts can enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Ethyl 2-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (S)-2-methylbutanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: (S)-2-methylbutanoic acid and ethanol.
Reduction: (S)-2-methylbutanol.
Transesterification: A different ester and ethanol.
Applications De Recherche Scientifique
(S)-Ethyl 2-methylbutanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in the biosynthesis of natural products and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.
Mécanisme D'action
The mechanism of action of (S)-Ethyl 2-methylbutanoate primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic fruity odor. In biological systems, the compound can undergo metabolic transformations, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Methyl (S)-2-methylbutanoate: Similar ester with a methyl group instead of an ethyl group.
Ethyl butanoate: Similar ester with a butanoic acid moiety instead of 2-methylbutanoic acid.
Ethyl isovalerate: Similar ester with an isovaleric acid moiety.
Uniqueness: (S)-Ethyl 2-methylbutanoate is unique due to its specific stereochemistry and the presence of a 2-methylbutanoic acid moiety, which imparts distinct olfactory properties and reactivity compared to its analogs .
Propriétés
IUPAC Name |
ethyl (2S)-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRBXQFHJMCTLF-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017671 | |
| Record name | ethyl (2S)-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10307-61-6 | |
| Record name | (S)-Ethyl 2-methylbutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10307-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl (2S)-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)



